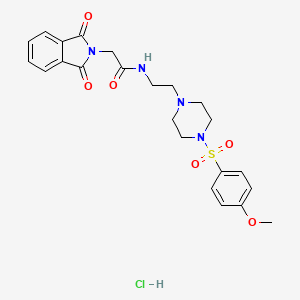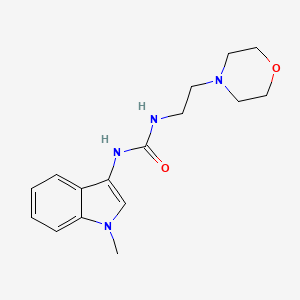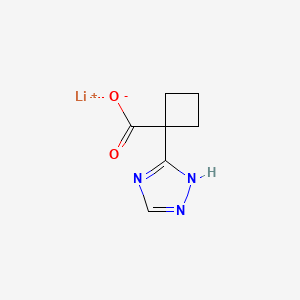
N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a potent and selective inhibitor of GSK-3, which is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has two isoforms, GSK-3α and GSK-3β, both of which are inhibited by this compound. By inhibiting GSK-3, this compound promotes the stabilization and nuclear localization of β-catenin, a key component of the Wnt signaling pathway. This leads to the activation of Wnt target genes, which are involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role in stem cell biology, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by promoting the survival of neurons and inhibiting the production of amyloid beta, a key component of Alzheimer's disease pathology. Furthermore, this compound has been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is its potency and selectivity for GSK-3 inhibition. This allows for precise control of the Wnt signaling pathway and its downstream effects. In addition, this compound is stable and easy to handle, making it suitable for use in various experimental systems. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some laboratories.
将来の方向性
There are many future directions for the use of N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide in scientific research. One area of interest is the development of more potent and selective inhibitors of GSK-3, which may have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs or therapies, which may enhance its efficacy. Furthermore, the use of this compound in the study of various diseases, such as cancer and Alzheimer's disease, may lead to the development of new treatments and therapies.
合成法
N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonamide with cyclohexylamine to form N-cyclohexyl-2,4-dichloro-5-methylbenzenesulfonamide. The second step involves the reaction of N-cyclohexyl-2,4-dichloro-5-methylbenzenesulfonamide with thiosemicarbazide to form this compound, which is this compound.
科学的研究の応用
N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide has been widely used in scientific research, particularly in the field of stem cell biology. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting GSK-3, which is involved in the maintenance of pluripotency. This compound has also been used in the differentiation of iPSCs into various cell types, including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been used in the study of various diseases, such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-12-11-14(18-16(19)9-10-24(18,20)21)7-8-15(12)25(22,23)17-13-5-3-2-4-6-13/h7-8,11,13,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGMZOAKUOKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2799155.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2799158.png)

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2799160.png)

![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2799166.png)
![3-[(1,3-Thiazol-2-yl)amino]propanoic acid](/img/structure/B2799167.png)
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]propanamide](/img/structure/B2799170.png)


![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2799174.png)


